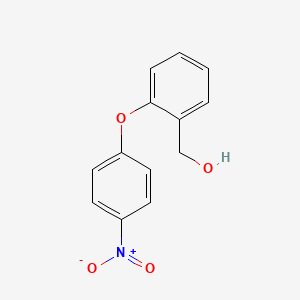
6-Fluorescein-amidohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluorescein-amidohexanol is a chemical compound with the molecular formula C27H25NO7 and a molecular weight of 475.49 g/mol . It is a derivative of fluorescein, a widely used fluorescent dye. The compound is characterized by its unique structure, which includes a fluorescein moiety linked to a hexanol chain via an amide bond. This structure imparts specific properties that make it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluorescein-amidohexanol typically involves the reaction of fluorescein with hexanol in the presence of a coupling agent. One common method is the use of carbodiimide coupling agents, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond between the carboxyl group of fluorescein and the hydroxyl group of hexanol . The reaction is usually carried out in an organic solvent, such as dichloromethane, under mild conditions to prevent degradation of the fluorescein moiety.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as in situ polymerization. This method allows for the incorporation of fluorescein into polymer matrices, enhancing the mechanical and fluorescence properties of the resulting composite materials . The process involves the dispersion of fluorescein in the monomers of the polymer, followed by polymerization to form a stable composite.
Chemical Reactions Analysis
Types of Reactions
6-Fluorescein-amidohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The amide bond can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides or carboxylates can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the amide bond can produce primary or secondary amines .
Scientific Research Applications
6-Fluorescein-amidohexanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluorescein-amidohexanol involves its ability to fluoresce when exposed to specific wavelengths of light. The fluorescein moiety absorbs light at a maximum wavelength of 494 nm and emits light at a maximum wavelength of 521 nm . This fluorescence property is utilized in various applications, such as imaging and detection. The compound can interact with molecular targets through its hydroxyl and amide groups, allowing it to bind to specific biomolecules and facilitate their detection .
Comparison with Similar Compounds
Similar Compounds
5-Carboxyfluorescein: Similar to 6-Fluorescein-amidohexanol, but with a carboxyl group at the 5-position instead of the 6-position.
Fluorescein diacetate: A non-fluorescent derivative that becomes fluorescent upon hydrolysis.
Fluorescein isothiocyanate: Used for labeling proteins and other biomolecules.
Uniqueness
This compound is unique due to its specific structure, which combines the fluorescence properties of fluorescein with the functional versatility of a hexanol chain. This combination allows for enhanced binding to various targets and improved stability in different environments .
Properties
Molecular Formula |
C27H25NO7 |
|---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
3',6'-dihydroxy-N-(6-hydroxyhexyl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-4-carboxamide |
InChI |
InChI=1S/C27H25NO7/c29-13-4-2-1-3-12-28-25(32)18-6-5-7-21-24(18)26(33)35-27(21)19-10-8-16(30)14-22(19)34-23-15-17(31)9-11-20(23)27/h5-11,14-15,29-31H,1-4,12-13H2,(H,28,32) |
InChI Key |
NDDKIXPMOMETRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O)C(=O)NCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl 3-(benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13034072.png)
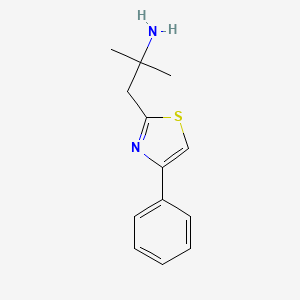
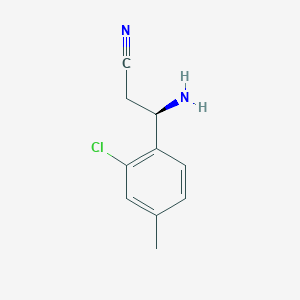
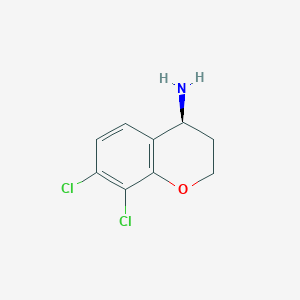
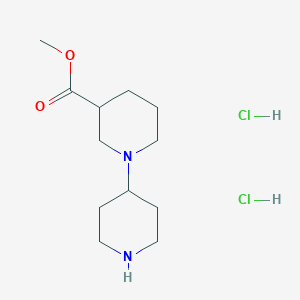


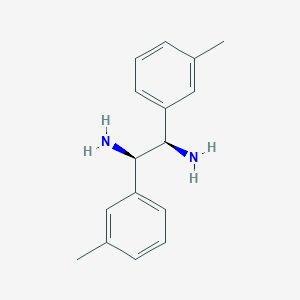
![2-Bromo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one](/img/structure/B13034118.png)
![Methyl 2-bromo-4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoate](/img/structure/B13034123.png)


